

Application Notes and Protocols for BUR1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	BUR1				
Cat. No.:	B1668064	Get Quote			

These application notes provide a comprehensive guide for the selection of antibodies and the execution of immunoprecipitation (IP) to isolate the **BUR1** protein, a cyclin-dependent kinase crucial for transcriptional elongation and cell cycle progression in yeast.[1][2][3]

Introduction to BUR1

BUR1, along with its cyclin partner Bur2, forms a kinase complex that plays a significant role in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[1][3] Additionally, **BUR1** is involved in cell cycle progression, functioning in parallel with the TORC1 signaling pathway. Given its critical roles, the immunoprecipitation of **BUR1** is a key technique for studying its interacting partners and downstream targets.

Antibody Selection for BUR1 Immunoprecipitation

The success of an immunoprecipitation experiment heavily relies on the quality and specificity of the antibody used. For **BUR1**, it is crucial to select an antibody that has been validated for IP applications. When choosing an antibody, consider the following:

- Reactivity: Ensure the antibody is reactive against the **BUR1** protein from the organism you are studying (e.g., Saccharomyces cerevisiae).
- Validation Data: Look for antibodies with supporting data from the manufacturer or publications demonstrating successful IP of BUR1.







- Clonality: Polyclonal antibodies, which recognize multiple epitopes, can be advantageous for capturing a greater amount of the target protein.
- Epitope Tagging: If suitable endogenous BUR1 antibodies are unavailable, consider using epitope-tagged BUR1 (e.g., HA, FLAG, or V5 tagged) and corresponding anti-tag antibodies for immunoprecipitation.

Table 1: Antibody Recommendations for **BUR1** Immunoprecipitation



Antibody Target	Host Species	Clonality	Application s	Supplier/Re ference	Notes
BUR1 (endogenous)	Rabbit	Polyclonal	ChIP, Western Blot	In-house generation or custom service	Specific antibodies for BUR1 IP are not widely commercializ ed. Researchers often generate their own or use epitope- tagged constructs.
FLAG tag	Mouse	Monoclonal	IP, Western Blot	Sigma- Aldrich (M2)	Used for immunopreci pitation of FLAG-tagged BUR1.
HA tag	Rabbit	Polyclonal	IP, Western Blot	Abcam (ab9110)	Suitable for immunopreci pitation of HA-tagged BUR1.
V5 tag	Rabbit	Polyclonal	IP, Western Blot	Abcam (ab9116)	An alternative for immunopreci pitation of V5-tagged BUR1.

Experimental Protocols



This section provides a detailed protocol for the immunoprecipitation of **BUR1** from yeast cell lysates. The protocol is optimized for nuclear proteins and may require further optimization based on specific experimental conditions.

Materials

- Yeast strain expressing BUR1 (endogenous or epitope-tagged)
- Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, supplemented with protease and phosphatase inhibitors just before use.
- Wash Buffer: 50 mM HEPES-KOH pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100,
 0.1% sodium deoxycholate.
- Elution Buffer: 1X SDS-PAGE sample buffer.
- Anti-BUR1 antibody or anti-epitope tag antibody.
- Protein A/G magnetic beads or agarose beads.
- Microcentrifuge tubes.
- · Rotating wheel or rocker.
- Magnetic rack (for magnetic beads).

Protocol

- Cell Lysis:
 - Grow yeast cells to mid-log phase (OD600 ≈ 0.8).
 - Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
 - Wash the cell pellet with ice-cold water.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.



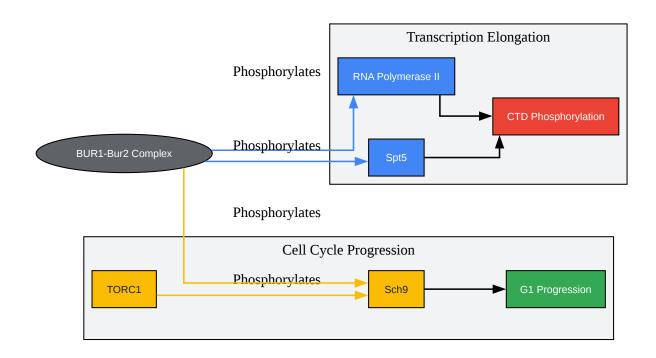
- Lyse the cells by mechanical disruption (e.g., bead beating) on ice.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20-30 μL of Protein A/G beads to the whole-cell extract.
 - Incubate for 1 hour at 4°C with gentle rotation.
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
- Immunoprecipitation:
 - \circ Add the primary antibody (anti-**BUR1** or anti-tag) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but typically ranges from 1-5 μ g per 1 mg of total protein.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add 30-50 μL of Protein A/G beads to the lysate-antibody mixture.
 - Incubate for an additional 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold Wash Buffer.
 - Incubate for 5 minutes with gentle rotation.
 - Pellet the beads and discard the supernatant.



- Repeat the wash steps 3-4 times.
- Elution:
 - o After the final wash, remove all residual wash buffer.
 - \circ Resuspend the beads in 30-50 μ L of 1X SDS-PAGE sample buffer.
 - Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-bead complex.
 - Pellet the beads and transfer the supernatant (eluate) to a new tube.
- Analysis:
 - The eluate can be analyzed by SDS-PAGE and Western blotting to detect **BUR1** and any co-immunoprecipitated proteins.

Diagrams BUR1 Signaling Pathway



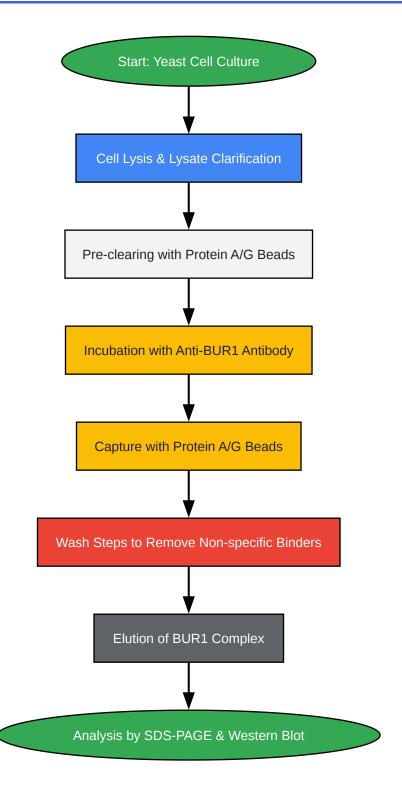


Click to download full resolution via product page

Caption: Simplified signaling pathway of the BUR1-Bur2 complex.

BUR1 Immunoprecipitation Workflow





Click to download full resolution via product page

Caption: Experimental workflow for **BUR1** immunoprecipitation.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bur1 functions with TORC1 for vacuole-mediated cell cycle progression PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bur1 Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II -PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- To cite this document: BenchChem. [Application Notes and Protocols for BUR1 Immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668064#antibody-selection-for-bur1-immunoprecipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com